molecular formula C24H19FN2O4 B2882864 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide CAS No. 2034403-89-7

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2882864
CAS No.: 2034403-89-7
M. Wt: 418.424
InChI Key: QJTBXZNERGHOPB-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule characterized by a biphenyl core substituted with a fluorine atom at the 4' position. The carboxamide group at the 4-position of the biphenyl system is linked to a phenylethyl side chain bearing a 2,4-dioxooxazolidin-3-yl moiety.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c25-20-12-10-17(11-13-20)16-6-8-19(9-7-16)23(29)26-21(18-4-2-1-3-5-18)14-27-22(28)15-31-24(27)30/h1-13,21H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTBXZNERGHOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme. DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.

Mode of Action

The compound interacts with its target, DHODH, by inhibiting its activity. This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a decrease in the production of pyrimidines, which are essential components of nucleic acids.

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide is a synthetic compound featuring a complex structure that includes an oxazolidinone moiety and a biphenyl group. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms based on current research findings.

The compound's molecular formula is C21H19FN2O3C_{21}H_{19}FN_{2}O_{3}, with a molecular weight of approximately 373.39 g/mol. The presence of a fluorine atom and the oxazolidinone structure suggests unique interactions with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The oxazolidinone ring may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Modulation of Signaling Pathways : The biphenyl group could influence signaling pathways relevant to inflammation and cell proliferation.

Antimicrobial Activity

Preliminary studies indicate that compounds with oxazolidinone structures exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against Gram-positive bacteria by inhibiting protein synthesis.

Anti-inflammatory Properties

Research has suggested that this compound may also possess anti-inflammatory effects. Compounds with similar structural features have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related oxazolidinone compounds against Staphylococcus aureus and Enterococcus faecalis. The results indicated that these compounds had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential clinical applications in treating resistant infections.

CompoundMIC (µg/mL)Target Bacteria
Oxazolidinone A8Staphylococcus aureus
Oxazolidinone B16Enterococcus faecalis

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of structurally similar compounds in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers (TNF-α, IL-6) following treatment with the compound, indicating its potential as a therapeutic agent for inflammatory diseases.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control200150
Compound Group5030

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related biphenyl carboxamide derivatives, focusing on substituent effects, synthesis strategies, and biological relevance.

Substituent Effects on the Biphenyl Core

  • 4'-Fluoro Substitution: The fluorine atom at the 4' position of the biphenyl system (as in the target compound) is a common feature in analogs designed to enhance metabolic stability and modulate electronic properties. For example: N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide (50) (): Incorporates multiple fluorine atoms to improve lipophilicity and binding affinity.
  • Non-Fluorinated Analogs: N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) (): Replaces fluorine with a bulky cyclooctyl group, reducing polarity and increasing steric hindrance, resulting in a 50% synthetic yield .

Variations in the Amide Side Chain

  • Oxazolidinone Derivatives: The 2,4-dioxooxazolidin-3-yl group in the target compound is rare in the provided evidence. However, oxazolidinone-containing analogs (e.g., VNF and VFV in ) demonstrate potent inhibition of parasitic CYP51 enzymes, suggesting the oxazolidinone moiety may enhance target engagement through hydrogen bonding or conformational rigidity .
  • Aromatic and Aliphatic Side Chains: N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (8) (): Uses a decahydronaphthalene group to enhance hydrophobicity, achieving an 84% yield .

Key Data Table: Comparative Analysis of Biphenyl Carboxamides

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%) Biological Relevance Evidence Source
Target Compound 4'-F, 2,4-dioxooxazolidin-3-yl Not reported Not reported Not reported Hypothesized enzyme inhibition
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) Cyclooctyl 295.4 Not reported 50 Structural analog
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a) 2'-F, 3'-OCH₃, N-methyl 366.2 125–127 Not reported CYP inhibition candidate
VNF ((R)-N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide) 4'-Cl, imidazole 419.9 Not reported Not reported CYP51 inhibitor (Trypanosoma)
N-(3-Pyridinyl)[1,1'-biphenyl]-4-carboxamide 3-Pyridinyl 274.3 Not reported Not reported π-π interaction studies

Research Findings and Implications

  • Fluorine Substitution : Fluorine at the 4' position (target compound) likely enhances metabolic stability and electronic effects, as seen in 19a .
  • Oxazolidinone Moieties: Analogous to VNF, the 2,4-dioxooxazolidin-3-yl group may improve target binding via hydrogen bonding .

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR: δ 7.2–8.1 ppm for biphenyl protons; ¹³C NMR: 165–170 ppm for carboxamide C=O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ expected for C₂₉H₂₃FN₂O₃: 479.1732) .
  • HPLC : Purity assessment (e.g., >95% at 254 nm, C18 column, acetonitrile/water gradient) .

How can researchers elucidate the role of the oxazolidinone moiety in biological activity?

Advanced
Hypothesis Testing :

  • Synthesize analogs replacing the oxazolidinone with other heterocycles (e.g., pyrazole or piperazine).
  • Compare metabolic stability (e.g., liver microsome assays) and target affinity .
    Experimental Design :
  • Conduct time-resolved enzymatic assays to assess inhibition kinetics (e.g., kcat/KM changes).
  • Use X-ray crystallography or cryo-EM to resolve compound-enzyme complexes .

How should contradictory SAR data for biphenyl carboxamide derivatives be resolved?

Advanced
Case Example : If a methoxy-substituted analog shows higher in vitro activity but lower in vivo efficacy:

  • Pharmacokinetic Profiling : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic clearance (CYP450 inhibition assays) .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
    Computational Tools :
  • MD simulations to assess conformational stability in biological membranes.
  • QSAR models to correlate substituent effects with activity .

What strategies improve metabolic stability for in vivo studies?

Q. Advanced

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .
  • Deuterium Labeling : Replace vulnerable H atoms (e.g., benzylic positions) with deuterium to slow metabolism .
    Assays :
  • Liver Microsomes : Incubate compound with human liver microsomes (HLM) and measure t₁/₂ via LC-MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

How can researchers design a robust SAR study for this compound?

Advanced
Key Steps :

Diverse Analog Library : Synthesize derivatives with variations in:

  • Biphenyl substituents (e.g., 3'-Cl, 4'-OCH₃).
  • Oxazolidinone modifications (e.g., thiazolidinone replacement) .

Tiered Screening :

  • Primary Assay : High-throughput binding/activity screen (e.g., TRPM8 inhibition).
  • Secondary Assay : Selectivity profiling against related targets (e.g., TRPV1) .

Data Analysis :

  • Use clustering algorithms (e.g., PCA) to identify structural determinants of activity.
  • Apply machine learning for predictive modeling .

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